molecular formula C11H10ClNO3 B2890552 6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one CAS No. 114566-43-7

6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B2890552
CAS No.: 114566-43-7
M. Wt: 239.66
InChI Key: ZWYXNGYJESSKDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a benzoxazinone derivative characterized by a fused benzene and oxazinone ring system. Key structural features include:

  • 6-Chloroacetyl substituent: Introduces a reactive α-chloroketone moiety, enabling nucleophilic substitution or conjugation with other functional groups .

Benzoxazinones are known for antimicrobial, antifungal, and anticancer activities, with substituents like chloroacetyl groups amplifying these effects .

Properties

IUPAC Name

6-(2-chloroacetyl)-4-methyl-1,4-benzoxazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-13-8-4-7(9(14)5-12)2-3-10(8)16-6-11(13)15/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYXNGYJESSKDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C1C=C(C=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylative Cyclization of 2-Aminophenol Derivatives

The foundational approach involves reacting 2-aminophenol derivatives with chloroacetyl chloride under basic conditions. Daniel Spinks et al. demonstrated that treating substituted 2-aminophenols with chloroacetyl chloride in chloroform using tetraethylammonium bromide (TEBA) as a phase-transfer catalyst and sodium bicarbonate as a base yields 2H-benzo[b]oxazin-3(4H)-ones with 78% efficiency. For 4-methyl substitution, pre-methylation of the amine nitrogen is critical.

A modified protocol by Hanumant B. Borate et al. introduces methyl groups via alkylation before cyclization. Starting with 2-chloro-N-(2-hydroxyphenyl)acetamide intermediates, methyl iodide and potassium carbonate in DMF afford 4-methyl derivatives, which are subsequently acylated at position 6 using chloroacetyl chloride.

Regioselective Functionalization at Position 6

Bromination-Acylation Sequential Approach

Mark Armitage’s team developed a regioselective route to 6-substituted benzoxazinones. Using 2-hydroxyacetanilide 19 as a starting material, bromination with N-bromosuccinimide (NBS) in acetic acid yields 6-bromo-2-hydroxyacetanilide 20 . Hydrolysis to 6-bromo-2-aminophenol 17 , followed by acylation with chloroacetyl chloride in dichloromethane and triethylamine, produces 6-(chloroacetyl)-4-methyl derivatives (Scheme 5c). This method achieves 85–92% yields due to the electron-withdrawing bromine group directing acylation.

Microwave-Assisted Smiles Rearrangement

Zhou et al. optimized a Smiles rearrangement pathway using microwave irradiation. Reacting 2-(2-nitrophenoxy)acetamide derivatives 43 with iron powder in acetic acid induces nitro-group reduction and simultaneous cyclization. For 6-(chloroacetyl) substitution, pre-introduction of chloroacetyl via nucleophilic aromatic substitution on 2-nitrophenol precursors is required. Yields range from 68–78% under 150 W microwave power for 15 minutes.

Advanced Functionalization Techniques

Hofmann Rearrangement of Phthalide Derivatives

Aminolysis of phthalides 4 with trimethylaluminum-ammonium chloride complexes generates 2-hydroxymethylbenzamides 5 , which undergo Hofmann rearrangement using bis(trifluoroacetoxy)iodobenzene (BTI) to form benzoxazinones. For 6-(chloroacetyl) derivatives, post-cyclization acylation with chloroacetic anhydride in pyridine is employed (Table 1).

Table 1: Yields of 6-(Chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one via Hofmann Rearrangement

Starting Phthalide Intermediate Yield (%) Final Product Yield (%) Total Yield (%)
4-Methylphthalide 81 77 62.4
6-Bromo-4-methylphthalide 76 68 51.7

Patent-Based Industrial Synthesis

Large-Scale Acylation Using Isatoic Anhydride

The patent US3989698A discloses a high-yield route using isatoic anhydride 21 and acetic anhydride to form 4-methyl-2H-benzoxazin-3(4H)-one 22 . Subsequent Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum trichloride introduces the chloroacetyl group at position 6. Key process parameters include:

  • Reaction temperature: 45–90°C
  • Solvent: Chloroform or dichloroethane
  • Yield: 86–93% for the acylation step.

Comparative Analysis of Synthetic Routes

Yield and Scalability Considerations

  • Acylative Cyclization : Optimal for small-scale synthesis (≤100 g) with 70–78% yields but requires stringent temperature control.
  • Microwave-Assisted Smiles Rearrangement : Rapid (15–30 minutes) and scalable to 1 kg batches, though requires specialized equipment.
  • Hofmann Rearrangement : High functional group tolerance but involves toxic reagents (BTI).
  • Industrial Patent Method : Highest scalability (15.7 kg reported) but uses hazardous phosgene derivatives.

Regioselectivity Challenges

Introducing substituents at position 6 is complicated by competing reactions at positions 5 and 7. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) and chloroacetyl chloride improves regioselectivity to >95% in tetrahydrofuran at −78°C.

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, H-5), 6.90 (d, J=8.4 Hz, 1H, H-7), 4.65 (s, 2H, COCH₂Cl), 3.40 (s, 3H, N-CH₃).
  • IR (KBr): 1745 cm⁻¹ (C=O lactam), 1680 cm⁻¹ (C=O chloroacetyl).

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar benzoxazinone ring and chloroacetyl orientation at 6-position (CCDC 2054321).

Chemical Reactions Analysis

6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoxazinones are heavily influenced by substituents. Below is a comparative analysis:

Compound Name Substituents Key Structural Features Biological Relevance
6-(Chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one 4-methyl, 6-chloroacetyl Reactive α-chloroketone; stabilized N-methyl Antimicrobial precursor
6-Chloro-2H-1,4-benzoxazin-3(4H)-one 6-chloro Halogenated aromatic system Crystallizes via N–H⋯O hydrogen bonds
4-Methyl-2H-1,4-benzoxazin-3(4H)-one 4-methyl Methylated nitrogen Enhanced stability; collision cross-section 131.3 Ų (predicted)
DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) 7-methoxy, 2,4-dihydroxy Cyclic hydroxamic acid Plant defense against pathogens
6-Bromo-2H-1,4-benzoxazin-3(4H)-one 6-bromo Brominated aromatic ring Intermediate in Suzuki-Miyaura couplings

Key Observations :

  • Electron-withdrawing groups (e.g., chloroacetyl, bromo) enhance electrophilicity, making these compounds reactive intermediates for cross-coupling or nucleophilic substitution .
  • Methyl groups at position 4 improve metabolic stability, as seen in the reduced hydrolysis rate of 4-methyl derivatives compared to non-methylated analogs .
  • Hydroxamic acids like DIMBOA exhibit natural bioactivity but require methoxy or hydroxy groups for plant defense roles .

Activity Trends :

  • Chloroacetyl and benzoyl substituents enhance cytotoxicity and antimicrobial potency compared to unsubstituted benzoxazinones .
  • Natural hydroxamic acids (DIMBOA) are less synthetically versatile but critical in plant-pathogen interactions .

Physicochemical Properties

Property 6-(Chloroacetyl)-4-methyl derivative 4-Methyl Analog DIMBOA
Molecular Weight 227.64 g/mol (calculated) 163.18 g/mol 209.19 g/mol
Solubility Low (lipophilic chloroacetyl) Moderate High (polar hydroxy/methoxy)
Reactivity High (α-chloroketone) Moderate Low

Notes:

  • Methylation at position 4 reduces hydrogen bonding capacity but enhances thermal stability .

Biological Activity

6-(Chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

  • Molecular Formula : C₁₀H₈ClNO₃
  • Molecular Weight : 225.63 g/mol
  • Melting Point : 228 °C
  • CAS Number : 26518-76-3

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate that the compound possesses significant antibacterial properties, particularly against E. coli, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays. Notably, it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.

Cytokine Inhibition (%) at 50 µg/mL
TNF-α45%
IL-638%
IL-1β50%

These findings highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

The compound's mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death .

Case Study 1: Antimicrobial Efficacy

A recent study explored the efficacy of this compound against multidrug-resistant bacterial strains. The results showed that this compound significantly reduced bacterial load in infected mice models compared to controls, demonstrating its therapeutic potential in treating resistant infections .

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial assessing the anti-inflammatory effects of the compound on induced paw edema in rats, treatment with varying doses resulted in a dose-dependent reduction in edema. Histological analysis revealed decreased infiltration of inflammatory cells and reduced tissue damage compared to untreated groups .

Q & A

Q. What are the standard synthetic routes for 6-(chloroacetyl)-4-methyl-2H-1,4-benzoxazin-3(4H)-one?

  • Methodological Answer : The synthesis typically involves functionalizing the benzoxazinone core with a chloroacetyl group. A common approach includes:

Core Formation : Condensation of substituted phenols with amines or amides under acidic or basic conditions to form the benzoxazinone ring .

Chloroacetyl Introduction : Reacting the benzoxazinone intermediate with chloroacetyl chloride in anhydrous solvents (e.g., dichloromethane or DMF) at 0–25°C, often using a base like triethylamine to neutralize HCl byproducts .

  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification is typically achieved via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is the molecular structure of this compound confirmed in academic research?

  • Methodological Answer : Structural confirmation relies on multi-technique validation:
  • X-ray Crystallography : Determines precise bond lengths, angles, and ring conformation (e.g., screw-boat or chair-like structures in benzoxazinones) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl group at position 4, chloroacetyl substituent) .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What initial biological screening protocols are used to evaluate this compound?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against targets like kinases or proteases using fluorogenic substrates or colorimetric readouts (e.g., IC₅₀ determination) .
  • Antimicrobial Screening : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., Candida albicans) .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess viability reduction .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 6-(chloroacetyl)-4-methyl-benzoxazinone?

  • Methodological Answer : Use Design of Experiments (DoE) to evaluate variables:
VariableRange TestedOptimal ConditionYield Improvement
SolventDMF, THF, AcetonitrileAnhydrous DMF15% increase
Temperature0°C vs. RT0°C (slow addition)Reduced side products
CatalystTriethylamine, DMAPDMAP (5 mol%)20% faster kinetics
  • Key Tools : HPLC for real-time monitoring; DFT calculations to predict reactive intermediates .

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in further derivatization?

  • Methodological Answer : The chloroacetyl group undergoes:
  • Nucleophilic Substitution : Reacts with amines (e.g., piperazine) to form amide-linked derivatives. Kinetic studies show SN2 dominance in polar aprotic solvents .
  • Cross-Coupling Reactions : Suzuki-Miyaura reactions (Pd catalysis) to introduce aryl groups at the acetyl position .
  • Stability Note : The chloroacetyl moiety is prone to hydrolysis under basic conditions; stabilize with pH-controlled buffers (pH 6–7) during biological assays .

Q. How does the chloroacetyl substituent influence bioactivity compared to other analogs?

  • Methodological Answer : Structure-Activity Relationship (SAR) Studies reveal:
  • Enhanced Binding : The chloroacetyl group increases hydrophobic interactions with enzyme pockets (e.g., kinase ATP-binding sites) .
  • Comparative Data :
SubstituentIC₅₀ (Enzyme X)Antifungal Activity (Zone of Inhibition, mm)
Chloroacetyl0.45 µM18
Acetyl1.2 µM12
Methoxyacetyl2.8 µM8
  • Computational Support : Docking studies (AutoDock Vina) show stronger H-bonding with chloroacetyl’s carbonyl .

Q. What strategies address stability challenges during in vitro assays?

  • Methodological Answer :
  • Degradation Analysis : Use LC-MS to identify hydrolysis products (e.g., acetic acid derivatives) in aqueous buffers .
  • Stabilization Methods :
  • Add antioxidants (e.g., BHT) to prevent oxidative degradation.
  • Use DMSO stock solutions (<10% v/v) to maintain solubility without precipitating .
  • Storage : Lyophilize and store at -20°C under argon to extend shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.